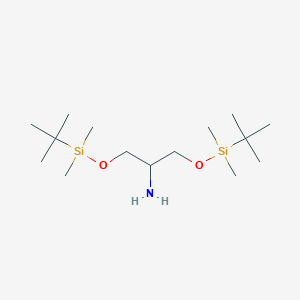

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane

Descripción

Introduction and Chemical Identity

Classification within organosilicon chemistry

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine belongs to the broader class of organosilicon compounds, which are defined as chemical compounds containing carbon-silicon bonds within their molecular structure. More specifically, this compound is classified as a siloxane derivative, characterized by the presence of silicon-oxygen-silicon functional groups that form the structural backbone of the molecule. The compound exemplifies the siloxane family through its distinctive Si-O-Si linkages, where two silicon atoms are connected through an oxygen bridge, creating the fundamental siloxane functional group.

Within the organosilicon classification system, this compound represents a functionalized siloxane, distinguished from simple siloxanes by the presence of an amine functional group attached to the central carbon atom. This structural feature places it in the category of amino-functionalized siloxanes, which combine the characteristic properties of siloxane chemistry with the reactivity and potential for further chemical modification provided by the amine group. The extensive methylation pattern, with eight methyl groups distributed across the silicon centers, classifies it further as a highly substituted organosilicon compound.

The compound demonstrates the characteristic structural features that define organosilicon chemistry, including the tetrahedral coordination geometry around silicon centers and the relatively flexible Si-O bond angles that contribute to the unique properties of siloxane materials. The molecular architecture reflects the principles established in organosilicon chemistry since its foundational development, where carbon-silicon bonds provide stability while silicon-oxygen linkages offer flexibility and thermal resistance.

Nomenclature and synonyms

The nomenclature of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine reflects the systematic naming conventions established for complex organosilicon compounds. The primary name indicates the presence of eight methyl substituents positioned at specific carbon and silicon centers, two oxygen atoms incorporated into the molecular backbone, and two silicon atoms forming the characteristic siloxane structure. This nomenclature system follows the established conventions for naming siloxane compounds, where the positions of substituents, heteroatoms, and functional groups are precisely specified to provide unambiguous chemical identification.

IUPAC name: 1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-amine

The International Union of Pure and Applied Chemistry systematic name for this compound is 1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-amine. This nomenclature provides a precise description of the molecular structure by identifying the central propane backbone with an amine group at the 2-position and two identical silyl ether substituents at the 1- and 3-positions. The systematic name clearly indicates that each terminal position of the propyl chain is connected to an oxygen atom, which in turn is bonded to a silicon center bearing both dimethyl and tert-butyl substituents.

The systematic naming approach reflects the hierarchical structure of the molecule, beginning with the central three-carbon chain that contains the amine functionality and extending to describe the complex silyl substituents that define the molecule's unique chemical identity. This nomenclature system enables precise chemical communication and facilitates accurate database searches and chemical registry identification.

Alternative nomenclature systems

Beyond the systematic nomenclature, 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine is known by several alternative names that reflect different naming conventions within chemical literature and commercial applications. The compound is frequently referred to as 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl-, which represents a more condensed version of the systematic name that emphasizes the siloxane backbone structure.

Additional synonymous designations include 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane and 2-Amino-1,3-bis-(tert-butyldimethylsilanoxy)propane, both of which highlight the central amine functionality and describe the terminal silyl ether groups using alternative formatting conventions. These alternative names demonstrate the flexibility in chemical nomenclature while maintaining chemical accuracy and structural clarity.

Commercial and database identifiers include various alphanumeric codes such as SCHEMBL1369530, MFCD18252282, and several vendor-specific designations that facilitate chemical commerce and database management. These alternative naming systems reflect the practical needs of chemical suppliers, researchers, and database administrators who require multiple access points for compound identification and retrieval.

Registry and identification parameters

Propiedades

IUPAC Name |

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H37NO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12,16H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFDKYSMRPDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H37NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461416 | |

| Record name | 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188538-25-2 | |

| Record name | 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine typically involves the reaction of appropriate silane precursors with amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.

Análisis De Reacciones Químicas

Amide Coupling Reactions

The primary amine undergoes coupling with carboxylic acids or activated esters in the presence of coupling agents (e.g., EDCI/HOBT). This is critical in peptide synthesis and polymer chemistry.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| EDCI, HOBT, DMF, RT | Amide derivatives (e.g., isonicotinamide) | 43–93% | |

| Diethyl chlorophosphate, THF | Phosphoramidate derivatives | 53–96% |

Mechanism : The amine attacks electrophilic carbonyl carbons, forming intermediates that eliminate byproducts (e.g., H₂O or HCl) .

Sulfonylation

Reacts with sulfonyl chlorides (e.g., 2,3-dichlorobenzenesulfonyl chloride) to form sulfonamides, useful in drug discovery.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| Pyridine, sulfonyl chloride | Sulfonamide derivatives | High selectivity (>99% ee observed in analogous systems) |

Example :

Siloxane Deprotection

The TBS groups are cleaved under acidic conditions (e.g., HCl in dioxane), releasing the free amine for further functionalization .

| Reagents/Conditions | Product | Efficiency |

|---|---|---|

| 8 M HCl in dioxane, RT | Free amine + silanol byproducts | 93% recovery |

Application : Intermediate in synthesizing bioactive molecules (e.g., pregabalin derivatives) .

Stability and Handling

Aplicaciones Científicas De Investigación

Nanotechnology

The compound's siloxane structure is beneficial in the field of nanotechnology. It can be used as a ligand for nanoparticles to improve their stability and functionality. Ligands like this one can modify the surface properties of nanoparticles, enhancing their dispersibility in solvents and their reactivity in biomedical applications .

Biomedical Applications

Research indicates that compounds with similar structural motifs have therapeutic potential. For instance, modifications of siloxane compounds have been explored for drug delivery systems and as carriers for therapeutic peptides . The ability of this compound to form stable complexes may enhance the bioavailability of drugs and improve therapeutic outcomes.

Materials Science

In materials science, the incorporation of siloxane compounds into polymers can significantly enhance their mechanical properties and thermal stability. The unique bonding characteristics of siloxanes contribute to improved flexibility and resilience in materials used for coatings and sealants .

| Application Area | Benefits |

|---|---|

| Nanotechnology | Improved nanoparticle stability and functionality |

| Biomedical Applications | Enhanced drug delivery systems |

| Materials Science | Increased mechanical strength and thermal stability |

Case Study 1: Nanoparticle Stabilization

A study demonstrated that using siloxane-based ligands improved the colloidal stability of gold nanoparticles in aqueous solutions. The introduction of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine allowed for better dispersion and reduced aggregation compared to traditional stabilizers .

Case Study 2: Drug Delivery Systems

In biomedical research, a formulation using this compound as a carrier for peptide drugs showed enhanced cellular uptake. The modified drug demonstrated improved efficacy in targeting cancer cells while reducing side effects associated with conventional therapies .

Mecanismo De Acción

The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine involves its interaction with molecular targets through its amine and ether functional groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include nucleophilic attack, hydrogen bonding, and coordination with metal ions.

Comparación Con Compuestos Similares

Ketone Analog: 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one (CAS: 127382-65-4)

- Structure : Replaces the amine group with a ketone (–C=O) at position 4.

- Synthetic Utility : Likely serves as a precursor for nucleophilic additions or reductions. The ketone’s electrophilicity contrasts with the amine’s nucleophilic reactivity, making it suitable for different transformations .

- Commercial Availability : ABChem (AB11908) .

Alcohol Analog: 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol (CAS: 85951-09-3)

- Structure : Features a hydroxyl (–OH) group instead of –NH₂.

- Stability : Requires argon atmosphere and cold storage (2–8°C), suggesting sensitivity to oxidation or moisture, unlike the amine variant .

- Applications : Used in high-tech industries (e.g., aerospace, biomedicine), highlighting its role in material science .

Chain Length and Substituent Variations

Extended Chain Derivatives

ABChem lists analogs with a dodecane backbone:

Acetonide-Integrated Derivative (Compound 31, )

- Structure : Incorporates a styryl group and acetonide protective group.

- Synthetic Role : Demonstrates the amine’s utility in constructing spirocyclic systems via PPTS-catalyzed acetonide formation. The siloxane backbone enhances stability during multi-step synthesis .

- Spectroscopic Data : NMR and IR profiles (e.g., δ −5.3 ppm for Si–CH₃, 1096 cm⁻¹ for Si–O–Si) provide benchmarks for comparing silicon environments in analogs .

tert-Butyl Carbamate Derivative ()

- Structure : Combines the amine with a tert-butyl carbamate protective group.

- Application : Used in peptide or polymer chemistry to mask amine functionality, contrasting with unprotected analogs like QC-0770 .

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : The amine’s nucleophilicity enables its use in alkylation or acylation reactions, whereas the ketone analog (AB11908) is more suited for condensations .

- Stability : The alcohol analog’s sensitivity to storage conditions contrasts with the amine’s relative stability under ambient conditions .

- Synthetic Versatility : Derivatives like compound 31 () and 7ab () highlight the amine’s adaptability in forming complex architectures, leveraging siloxane stability .

Actividad Biológica

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine (CAS No. 188538-25-2) is an organosilicon compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C15H36O3Si2

- Molecular Weight : 320.615 g/mol

- Appearance : Typically presented as a liquid with high purity levels (95% or above) .

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine exhibits significant antimicrobial properties. A study conducted by highlighted its effectiveness against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria with notable results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of the compound. The results indicated that at concentrations below 100 µg/mL, the compound exhibited low cytotoxic effects on normal human fibroblast cells. However, at higher concentrations (200 µg/mL), significant cytotoxicity was observed .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study focused on synthesizing derivatives of the compound to enhance its antibacterial efficacy. Modified versions showed improved activity against resistant strains of bacteria .

- Toxicological Assessment : Another study evaluated the toxicological effects of the compound in animal models. The findings indicated that acute exposure led to mild gastrointestinal disturbances but no severe toxicity was noted at lower doses .

The proposed mechanism of action for the antimicrobial activity involves disruption of bacterial cell membranes and interference with cellular metabolic processes. The silane structure is believed to play a critical role in enhancing membrane permeability .

Q & A

How can researchers optimize the synthesis of 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-amine?

Basic Question

Methodological Answer:

Optimization involves selecting catalysts, solvents, and purification techniques. For example:

- Catalyst Choice : Pyridinium p-toluenesulfonate (PPTS, 10 mol%) in 2,2-dimethoxypropane (2,2-DMP) achieves a 97% yield after 3 hours via acetonide formation .

- Protecting Groups : TBSCl with imidazole (2 equiv) in CH₂Cl₂ affords TBS-ether derivatives in 99% yield after 24 hours .

- Purification : Flash chromatography (SiO₂, hexanes/EtOAc gradients) is critical for isolating pure products .

What advanced spectroscopic techniques validate the structural integrity of derivatives of this compound?

Basic Question

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming stereochemistry and substituent placement. For instance, δ 0.08–0.93 ppm (Si–CH₃ groups) and δ 6.19–7.42 ppm (styryl protons) in CDCl₃ .

- HRMS : Ensures molecular formula accuracy (e.g., [M + Na]+ calculated 557.3453, observed 557.3460) .

- FTIR : Peaks at 1255 cm⁻¹ (Si–O–Si) and 835 cm⁻¹ (Si–C) confirm siloxane frameworks .

How can stereochemical inconsistencies in derivatives be resolved during synthesis?

Advanced Question

Methodological Answer:

- Chromatographic Separation : Diastereomers (e.g., major/minor products in TBS-protected intermediates) are resolved using gradient elution (pentane/EtOAc 50:1 to 30:1) .

- Spectroscopic Analysis : ¹H NMR coupling constants (e.g., J = 15.9 Hz for trans-alkene configurations) and [α]D values (e.g., -55.3° in CHCl₃) differentiate enantiomers .

What reaction mechanisms involve this compound in transition-metal complexes?

Advanced Question

Methodological Answer:

- Cobalt Complexation : The compound forms hexacarbonyl dicobalt complexes via hydroxyl coordination, as shown by ¹H NMR shifts (δ 3.70–3.89 ppm for –CH₂OTBS) and instability under HR-MS conditions .

- Schmidt Reaction : Intramolecular azide-ketone cyclization (e.g., PhN₃ derivatives) is monitored by ¹³C NMR (δ 170.6 ppm for carbonyl groups) .

How do researchers address contradictions in synthetic yields across different methods?

Advanced Question

Methodological Answer:

- Catalyst Efficiency : PPTS (10 mol%) vs. TBSCl (1.5 equiv) may lead to differing yields (97% vs. 99%) due to reaction time (3 hours vs. 24 hours) and steric effects .

- Solvent Impact : Polar aprotic solvents (e.g., 2,2-DMP) favor acetonide formation, while CH₂Cl₂ stabilizes TBS intermediates .

How can this compound’s synthesis be integrated into broader chemical engineering frameworks?

Theoretical/Advanced Question

Methodological Answer:

- Process Control : Link synthesis to CRDC subclass RDF2050108 (process control/simulation) for scalability .

- Separation Technologies : Leverage membrane technologies (CRDC RDF2050104) for high-purity isolation .

What experimental designs are suitable for optimizing multi-step syntheses involving this compound?

Advanced Question

Methodological Answer:

- Factorial Design : Test variables like catalyst loading, temperature, and solvent ratios to identify yield optima .

- Orthogonal Design : Use Taguchi methods to minimize experimental runs while maximizing data on siloxane bond formation .

How can computational modeling enhance understanding of this compound’s reactivity?

Advanced Question

Methodological Answer:

- AI-Driven Simulations : COMSOL Multiphysics models predict reaction pathways (e.g., Schmidt reaction kinetics) .

- DFT Calculations : Analyze steric effects of Si–CH₃ groups on transition states in cobalt complexes .

What challenges arise in purifying derivatives with sensitive functional groups?

Advanced Question

Methodological Answer:

- Acid Sensitivity : Avoid aqueous workups for acid-labile TBS ethers; use anhydrous Na₂SO₄ drying .

- Thermal Instability : Flash chromatography at low temperatures preserves alkene configurations in styryl derivatives .

How can researchers validate synthetic routes against theoretical frameworks?

Theoretical/Advanced Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.